![molecular formula C13H21ClO3Si2 B14436903 Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- CAS No. 75750-29-7](/img/structure/B14436903.png)
Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-: is a chemical compound with the molecular formula C13H21ClO3Si2 . This compound is characterized by the presence of benzoyl chloride and two trimethylsilyl groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- typically involves the reaction of benzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of trimethylsilyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amides, while reactions with alcohols produce esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- is used as a reagent in organic synthesis. It is employed in the protection of hydroxyl groups during multi-step synthesis processes .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- involves its reactivity with nucleophiles. The compound’s chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used .
Comparación Con Compuestos Similares
Benzoyl chloride: A simpler compound without the trimethylsilyl groups.
3,5-Bis(trifluoromethyl)benzoyl chloride: A similar compound with trifluoromethyl groups instead of trimethylsilyl groups.
Uniqueness: Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable reagent in organic synthesis, particularly for protecting hydroxyl groups during complex synthetic processes .
Propiedades
Número CAS |
75750-29-7 |
|---|---|
Fórmula molecular |
C13H21ClO3Si2 |
Peso molecular |
316.92 g/mol |
Nombre IUPAC |
3,5-bis(trimethylsilyloxy)benzoyl chloride |
InChI |
InChI=1S/C13H21ClO3Si2/c1-18(2,3)16-11-7-10(13(14)15)8-12(9-11)17-19(4,5)6/h7-9H,1-6H3 |
Clave InChI |
QYCPWPLUKBVCLA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=CC(=C1)C(=O)Cl)O[Si](C)(C)C |
Números CAS relacionados |
133551-53-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
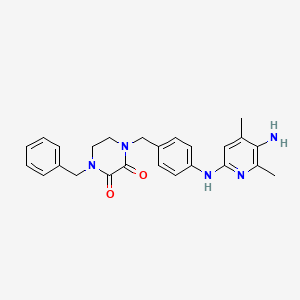
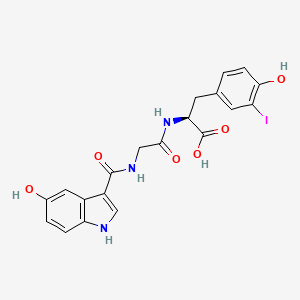
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
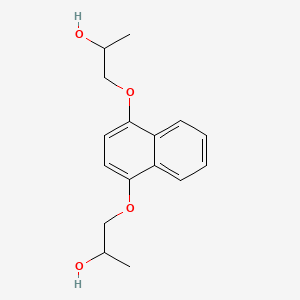
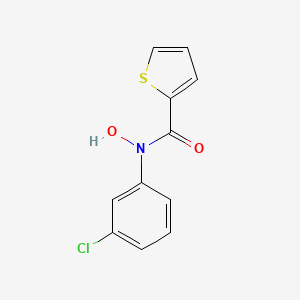
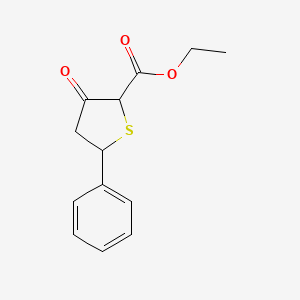
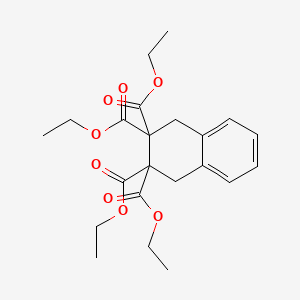

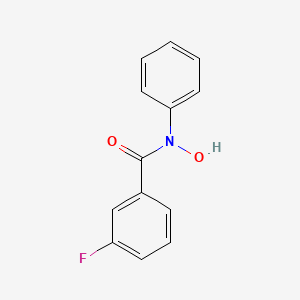
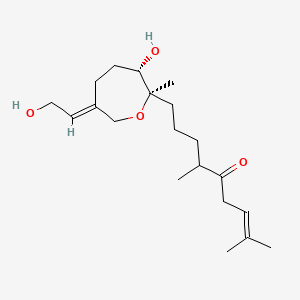
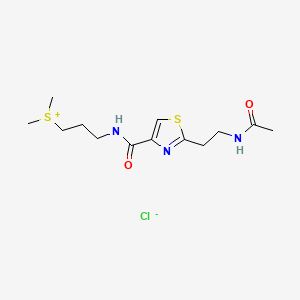
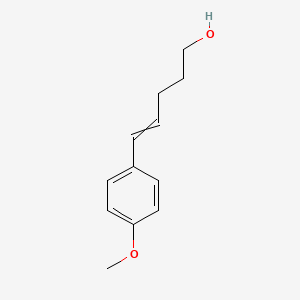
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
